![molecular formula C16H24N4O4 B2663313 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid CAS No. 743444-58-8](/img/structure/B2663313.png)

3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

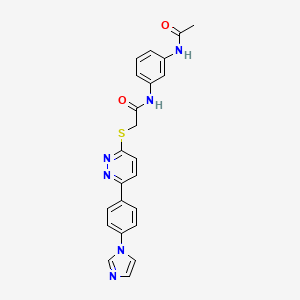

This compound is an organic molecule that contains a purine ring (a type of heterocyclic aromatic organic compound), a propanoic acid group, and various alkyl groups . The presence of these functional groups suggests that it may have interesting chemical properties and potential applications, but without specific studies or data, it’s hard to say more.

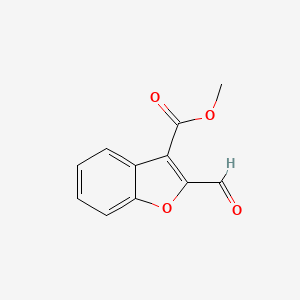

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a purine ring, a propanoic acid group, and various alkyl groups. The purine ring is a type of heterocyclic aromatic organic compound, which means it contains a ring of atoms that includes elements other than carbon, and has a cyclic cloud of electrons above and below the plane of the molecule .Scientific Research Applications

Synthesis and Biological Activity

- Synthesis of Cyclopropane Fatty Acids : Cyclopropane fatty acids have been synthesized and studied for their potential as inhibitors of mycolic acid biosynthesis, a key component in the cell walls of mycobacteria, indicating potential applications in antibiotic development (Hartmann et al., 1994).

- Organometallic Analogues of Antibiotics : The synthesis of carboxylic acid derivatives containing organometallic moieties has been explored for creating isosteric substitutes for organic drug candidates, highlighting the role of carboxylic acid derivatives in medicinal chemistry (Patra et al., 2012).

Chemical Synthesis and Reactions

- Esterification and Reaction Studies : Research into the reactivity of propiolic acid and its esters with cyclohexanone demonstrates the versatility of carboxylic acids in synthetic chemistry, forming complex molecules that could have further applications (Grob & Kaiser, 1967).

Environmental and Industrial Applications

- Extraction and Recovery Processes : Studies on the extraction of propionic acid from aqueous solutions using reactive extraction techniques underline the importance of carboxylic acids in industrial processes, particularly in the recovery of valuable chemicals from waste streams (Keshav et al., 2009).

Material Science

- Polymer and Material Synthesis : Carboxylic acid derivatives have been used in the synthesis of novel materials, such as the exploration of phloretic acid for the elaboration of polybenzoxazine, showing the potential of these compounds in creating new polymers and materials (Trejo-Machin et al., 2017).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4/c1-4-5-8-19-14-13(15(23)18-16(19)24)20(9-10(2)3)11(17-14)6-7-12(21)22/h10H,4-9H2,1-3H3,(H,21,22)(H,18,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQYOHUQOMNZJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCC(=O)O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2663230.png)

![5-Bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2663236.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2663245.png)

![3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)

![(E)-3-[5-(dimethylamino)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2663252.png)